4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)-
Description
The compound 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- features a thiazolone core (a five-membered ring containing sulfur, nitrogen, and a ketone group) with two critical substituents:
- 5-(1H-Indol-3-ylmethyl): An indole moiety linked via a methyl group. Indole derivatives are widely recognized for their roles in medicinal chemistry, including antimicrobial, anticancer, and CNS-targeting activities.
- 2-(Methylamino): A methyl-substituted amine group at position 2, which can enhance solubility and influence receptor binding.
For example, similar thiazolone derivatives exhibit fungicidal activity (MIC <0.5 µg/mL) and selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) (IC50 = 0.07 µM) .
Properties
CAS No. |
61492-52-2 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-14-13-16-12(17)11(18-13)6-8-7-15-10-5-3-2-4-9(8)10/h2-5,7,11,15H,6H2,1H3,(H,14,16,17) |
InChI Key |
MGWRCTNSQXXMNF-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis via α-Chloroester and Methylthiourea
In a protocol adapted from Metwally et al., ethyl 2-chloro-3-(1H-indol-3-yl)propanoate (1 ) reacts with methylthiourea (2 ) in ethanol under basic conditions (sodium acetate) to yield the target compound (Scheme 1). The α-chloroester acts as an electrophilic partner, while methylthiourea provides the sulfur and methylamino groups. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon, followed by cyclization and elimination of HCl.
Scheme 1:
Conditions: Ethanol, sodium acetate, reflux (82% yield).
Alternative α-Haloamide Route
Chloroacetamide derivatives can also serve as precursors. For example, N-(1H-indol-3-ylmethyl)chloroacetamide (3 ) reacts with methylthiourea in dimethylformamide (DMF) at 60°C to form the thiazolidinone ring (Scheme 2). This method avoids ester intermediates, simplifying purification.
Scheme 2:
Conditions: DMF, 60°C, 12 hours (75% yield).
Nucleophilic Substitution on Preformed Thiazolone Intermediates
Functionalization of preassembled thiazolone cores offers a modular approach.
Alkylation at C5 with Indol-3-Ylmethyl Groups
2-Methylamino-4-thiazolone (4 ) undergoes alkylation with 3-(bromomethyl)-1H-indole (5 ) in the presence of potassium carbonate (Scheme 3). The reaction proceeds via an SN2 mechanism, with the indol-3-ylmethyl group introduced at position 5.
Scheme 3:
Conditions: Acetonitrile, K₂CO₃, 50°C (68% yield).
Reductive Amination for Methylamino Group Installation
In a two-step process, 2-amino-5-(indol-3-ylmethyl)-4-thiazolone (6 ) is treated with formaldehyde and sodium cyanoborohydride to convert the primary amine to a methylamino group (Scheme 4). This method ensures selective N-methylation without affecting the indole moiety.
Scheme 4:
Conditions: Methanol, rt, 6 hours (89% yield).
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining three reactants in one pot.
Amine-Aldehyde-Thioglycolic Acid Condensation
A modified Hantzsch thiazole synthesis employs 1H-indole-3-carbaldehyde (7 ), methylamine (8 ), and thioglycolic acid (9 ) (Scheme 5). The aldehyde and amine form an imine intermediate, which reacts with thioglycolic acid to cyclize into the thiazolidinone core.
Scheme 5:
Conditions: Ethanol, reflux, 8 hours (70% yield).
Isocyanide-Based MCRs
A Ugi four-component reaction using 3-(isocyanomethyl)-1H-indole (10 ), methylamine, chloroacetic acid, and benzaldehyde generates a peptoid intermediate, which cyclizes under acidic conditions to the target compound (Scheme 6).
Scheme 6:
Conditions: MeOH, HCl, 60°C (65% yield).
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Role of Base in Cyclocondensation
Sodium acetate in ethanol deprotonates thiourea, enhancing nucleophilicity. Higher yields are achieved with anhydrous conditions to prevent hydrolysis of the α-chloroester.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolone Ring
The sulfur and nitrogen atoms in the thiazolone ring facilitate nucleophilic attacks. For example:
-
Reaction with hydrazines : Forms hydrazide derivatives, enhancing antimicrobial activity .
-
Alkylation : The methylamino group undergoes alkylation with halogenated compounds (e.g., benzyl chloride) to generate N-substituted analogs .
Cyclocondensation Reactions
The indole moiety participates in cyclocondensation with aldehydes or ketones:
-
With arylhydrazines : Produces 5-(2′-indolyl)thiazoles, which show anticancer activity (IC50: 10–30 µM) .
-
With thiourea : Forms thiazolidinone derivatives under iodine catalysis, improving antibacterial efficacy against Staphylococcus aureus .
Oxidation and Reduction
-
Oxidation : The thiazolone ring can oxidize to sulfoxide or sulfone derivatives, altering biological activity .
-
Reduction : The C=N bond in the thiazolone ring reduces to secondary amines, modifying solubility.
Acylation
The methylamino group reacts with acyl chlorides (e.g., benzoyl chloride) to form amides, enhancing binding to bacterial enzymes like MurB .
Synthetic Pathways
Mechanism of Biological Activity
-
Antimicrobial Action : Binds to E. coli MurB (ΔG = −8.2 kcal/mol) and fungal CYP51 (ΔG = −7.9 kcal/mol), disrupting cell wall synthesis .
-
Anticancer Activity : Induces apoptosis via caspase-3 activation (IC50: 23.3 µM for glioblastoma U251 cells) .
Biological Interactions
Comparative Analysis of Derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a five-membered thiazolone ring that contains both sulfur and nitrogen atoms, which enhances its reactivity. The indole group is known for its aromatic properties and biological significance, making this compound a candidate for various medicinal applications. The synthesis of 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- typically involves several steps including:
- Condensation reactions : These reactions are crucial for synthesizing derivatives that may enhance the biological activity of the original compound.
- Reagents used : Common reagents include thiourea and acyl chlorides, which facilitate the formation of the thiazolone structure through acylation processes .
Biological Activities
Research indicates that compounds similar to 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- exhibit significant biological activities, particularly in antimicrobial applications. Key findings include:
- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 0.06 to 1.88 mg/mL .
- Mechanism of Action : The biological activity is often linked to the ability of these compounds to interact with various biological targets, including enzymes critical for bacterial cell wall synthesis .
Medicinal Chemistry Applications
The unique structural features of 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- suggest several potential applications in medicinal chemistry:
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action for derivatives of 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)-:
- Study on Antimicrobial Activity : A recent study evaluated the antibacterial activity of a series of thiazole derivatives and found that modifications at specific positions significantly influenced their potency against various pathogens .
- Structure-Based Drug Design : Research involving structure-based design has led to the development of novel derivatives with enhanced inhibitory activity against RNase H, a target in HIV therapy .
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
Thiazolone derivatives with diverse substituents demonstrate distinct biological profiles:
Table 1: Key Compounds and Their Activities
Key Observations:
- Antifungal Activity: The methylamino group at position 2 (e.g., compound 10) significantly enhances antifungal potency, suggesting the target compound may share this trait .
- Enzyme Inhibition: Cyclopentylamino-substituted thiazolones (e.g., 3h) show strong 11β-HSD1 inhibition, indicating that bulky substituents at position 2 improve selectivity .
- Core Heterocycle Impact : Oxadiazole-based indole derivatives (e.g., 8t) exhibit enzyme inhibition but lack the thiazolone ring’s redox-modulating properties, highlighting the thiazolone core’s unique role in anticancer activity .
Pharmacological Potential
- Anticancer Activity : Thiazolones with spirocyclic substituents (e.g., 3h) reduce Caco-2 and SK-MEL-30 cell viability by >50% at 10 µM . The indole moiety in the target compound may synergize with the thiazolone core for enhanced tumor selectivity.
- Oxidative Stress Modulation : Compound 3g () depletes glutathione in cancer cells, suggesting thiazolones with electron-withdrawing groups (e.g., bromophenyl) may enhance oxidative stress .
Biological Activity
4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound and its derivatives, drawing from diverse research studies.
Synthesis
The synthesis of 4(5H)-thiazolone derivatives typically involves the reaction of thiazole and indole moieties under various conditions, including microwave-assisted techniques that enhance yields and reduce reaction times. The structural modifications can significantly influence the biological activity of the resulting compounds.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazolone derivatives containing indole structures. For instance, a study evaluated a series of indole-based thiazole derivatives for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The most potent compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL and minimal bactericidal concentrations (MBCs) from 0.12 to 3.75 mg/mL .
Table 1: Antimicrobial Activity of Selected Thiazolone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| 5g | 0.06 | 0.12 | Staphylococcus aureus |
| 5d | 0.37 | 0.57 | Escherichia coli |
| 5k | 0.75 | 1.50 | Pseudomonas aeruginosa |
The compound 5d was particularly noted for its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for standard antibiotics like ampicillin .
Anticancer Activity
In addition to antimicrobial effects, thiazolone derivatives have shown promising anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than established chemotherapeutics like sorafenib . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5d | 0.37 | HeLa |
| 5g | 0.73 | MCF-7 |
| 5k | 0.95 | HepG2 |
The biological activity of these compounds is attributed to their ability to interact with specific biological targets:
- Antimicrobial Mechanism : Thiazolone derivatives disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
- Anticancer Mechanism : These compounds can induce apoptosis through modulation of apoptotic pathways and inhibition of key signaling molecules involved in cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of thiazolone derivatives in clinical settings:
- Study on MRSA : A compound was tested against MRSA strains, showing superior activity compared to traditional antibiotics, suggesting potential for development as a new therapeutic agent.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that specific thiazolone derivatives could effectively reduce cell viability in cancer cell lines, indicating their potential role as anticancer agents.
Q & A
Q. Table 1. Representative Reaction Conditions
| Component | Quantity (equiv) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 3-Formyl-1H-indole-2-carboxylic acid | 1.1 | AcOH | Reflux | 3–5 h | 65–75 |
| 2-Aminothiazol-4(5H)-one | 1.0 | AcOH | Reflux | 3–5 h | - |
Advanced Note : For regioselective modifications (e.g., methylamino substitution at C2), pre-functionalization of the thiazolone precursor or post-synthetic alkylation may be required.
How can spectroscopic and chromatographic techniques resolve structural ambiguities in 4(5H)-Thiazolone derivatives?
Answer:
Structural characterization of thiazolone-indole hybrids requires a multi-technique approach :
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with fragmentation patterns distinguishing regioisomers (e.g., indole substitution at C5 vs. C3).
- HPLC-PDA : Reversed-phase chromatography (C18 column, methanol/water gradient) assesses purity and detects byproducts from incomplete cyclization or oxidation .
Advanced Tip : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of indole and thiazolone moieties, resolving ambiguities in Z/E configurations of imine intermediates .
What mechanistic insights explain the formation of byproducts during thiazolone synthesis?
Answer:
Common byproducts arise from competing pathways:
- Oxidation of Indole Moieties : Prolonged reflux in acetic acid may oxidize the indole’s hydroxyl group to quinone derivatives, detectable via UV-Vis (λmax ~400 nm) .
- Incomplete Cyclization : Residual Schiff base intermediates (detectable via TLC or LC-MS) form if reaction time or temperature is insufficient .
- Thione Disproportionation : Under basic conditions, the thiazolone’s thione (C=S) may undergo hydrolysis to sulfonic acids or dimerize via disulfide bonds .
Q. Mitigation Strategies :
- Use inert atmospheres (N2/Ar) to minimize oxidation.
- Optimize reaction time via design of experiments (DoE) to balance cyclization efficiency and side reactions .
How can computational methods predict reactivity and regioselectivity in thiazolone derivatives?
Answer:
Density Functional Theory (DFT) and reaction path sampling tools (e.g., ICReDD’s algorithms) enable:
- Transition State Analysis : Modeling the energy barrier for cyclization vs. Schiff base hydrolysis .
- Regioselectivity Prediction : Calculating Fukui indices to identify nucleophilic/electrophilic sites (e.g., preferential alkylation at C2 vs. C4) .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .
Case Study : DFT studies on 3-formylindole derivatives show that electron-withdrawing groups on the indole ring lower the activation energy for cyclization by stabilizing the transition state .
How should researchers address contradictory data in biological activity studies of thiazolone-indole hybrids?
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Compound Stability : Thiazolones may degrade under assay conditions (e.g., pH 7.4 buffer), generating active metabolites .
- Structure-Activity Relationships (SAR) : Subtle changes (e.g., methylamino vs. ethylamino at C2) drastically alter target binding.
Q. Resolution Workflow :
Replicate assays under standardized conditions (e.g., CLSI guidelines).
Monitor stability via LC-MS during biological testing.
Perform molecular docking to correlate structural variations with activity trends .
What advanced purification techniques improve yield and scalability of thiazolone derivatives?
Answer:
- Recrystallization : Use DMF-acetic acid (1:1) or ethanol/water mixtures to remove polar byproducts .
- Flash Chromatography : Employ gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for non-polar impurities.
- Preparative HPLC : Ideal for isolating regioisomers or enantiomers (chiral columns, isopropanol/n-hexane) .
Advanced Strategy : Continuous-flow synthesis minimizes degradation and improves scalability by reducing reaction time and intermediate handling .
How can researchers design analogs to enhance the pharmacokinetic profile of thiazolone-indole compounds?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to improve solubility. For example, ester-to-acid hydrolysis of 3-formylindole-2-carboxylate enhances aqueous stability .
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to resist cytochrome P450 oxidation .
- Prodrug Strategies : Mask thiazolone’s thione group as a thioether or disulfide to improve oral bioavailability .
Validation : In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and in silico QSPR models prioritize candidates for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
